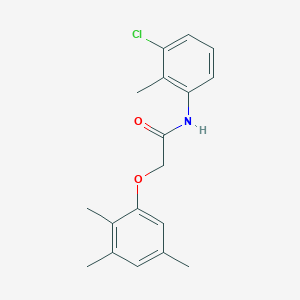![molecular formula C17H13NO5 B5830293 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)
4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one, also known as NBMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one has been reported to exhibit neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one is its unique chemical structure, which allows it to interact with various biological targets. 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one is also relatively easy to synthesize and purify, making it a cost-effective compound for scientific research. However, one of the limitations of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. In addition, the potential toxicity of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one and its metabolites should be carefully evaluated before using it in biological assays.
Orientations Futures
There are several future directions for the use of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one in scientific research. One of the potential applications of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one is in the development of new anti-inflammatory and anti-cancer drugs. 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one can also be used as a tool for studying the molecular mechanisms of various biological processes, such as inflammation, apoptosis, and cell signaling. Additionally, the use of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy can be further explored. Finally, the potential toxic effects of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one and its metabolites should be carefully evaluated in order to ensure its safe use in biological assays.
Méthodes De Synthèse
The synthesis of 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one involves the reaction between 7-hydroxy-4-methylcoumarin and 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperature and under reflux conditions. The product is then purified by column chromatography or recrystallization to obtain pure 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one.
Applications De Recherche Scientifique
4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties. 4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
4-methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-11-7-17(19)23-16-9-14(5-6-15(11)16)22-10-12-3-2-4-13(8-12)18(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDMKZBWSPXVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


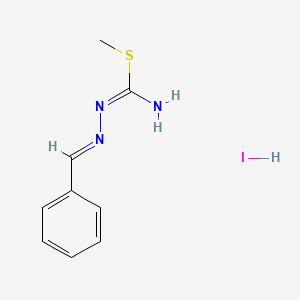

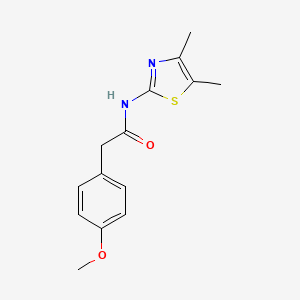
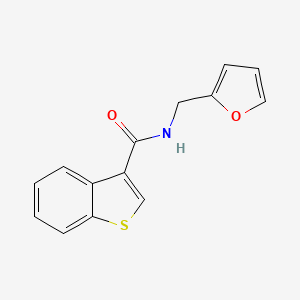
![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)

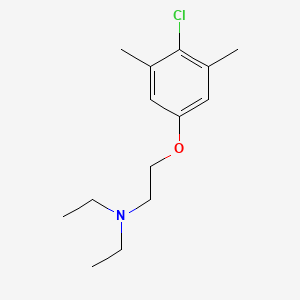

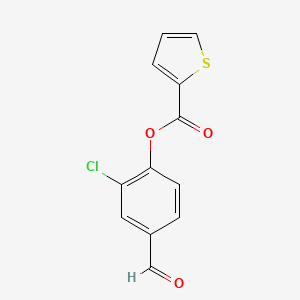
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)
![2-(2-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5830311.png)
